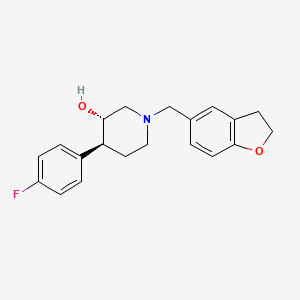![molecular formula C18H23N5O B4247159 N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B4247159.png)
N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(1,2,4-triazol-1-yl)propanamide
Overview
Description
N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(1,2,4-triazol-1-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(1,2,4-triazol-1-yl)propanamide typically involves a multi-step processCommon synthetic routes involve the use of condensation reactions, cyclization, and functional group transformations . Industrial production methods may employ optimized reaction conditions to enhance yield and purity, utilizing catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections due to its bioactive properties.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The indole and triazole moieties allow the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(1,2,4-triazol-1-yl)propanamide can be compared with other indole and triazole derivatives:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus but differ in their functional groups and biological activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.
The uniqueness of this compound lies in its combined indole and triazole structure, which imparts a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-4-16-13(3)15-8-12(2)7-14(18(15)22-16)9-20-17(24)5-6-23-11-19-10-21-23/h7-8,10-11,22H,4-6,9H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGMEJSLXDDOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC(=CC(=C2N1)CNC(=O)CCN3C=NC=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-{3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl}benzamide](/img/structure/B4247080.png)
![1-(3-cyclopropylpropanoyl)spiro[azepane-4,2'-chromene]](/img/structure/B4247087.png)
![3-(2-methoxyethyl)-5-[2-(1H-pyrazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4247105.png)
![7-(2,3-dimethoxybenzyl)-2-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4247113.png)
![8-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4247120.png)

![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-6-quinoxalinecarboxamide](/img/structure/B4247146.png)
![N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4247154.png)
![1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(1-ethylimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4247168.png)
![N-(3-methylphenyl)-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4247172.png)
![N-{3-[(8-methyl-6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]phenyl}propanamide](/img/structure/B4247185.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]pyrimidin-2-amine](/img/structure/B4247191.png)
![4-methoxy-1-({5-[(2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B4247199.png)
![4-[3-[1-(2-Fluoroethyl)pyrazol-3-yl]phenyl]-2,6-dimethylpyridine](/img/structure/B4247201.png)
